molecular formula C25H19BrO5S B2357243 Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate CAS No. 2380193-54-2

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate

Cat. No.: B2357243
CAS No.: 2380193-54-2
M. Wt: 511.39
InChI Key: OTGFTJBSQLYVKK-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate is a complex organic compound that features a naphthalene ring, a benzoate ester, and a sulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxybenzoic acid with naphthalen-2-yl alcohol, followed by sulfonation with 4-bromo-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The sulfonyloxy group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation Reactions: Formation of naphthoquinone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate is unique due to its specific combination of functional groups, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics and reactivity.

Properties

IUPAC Name

naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrO5S/c1-16-14-24(17(2)13-22(16)26)32(28,29)31-23-10-6-5-9-21(23)25(27)30-20-12-11-18-7-3-4-8-19(18)15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFTJBSQLYVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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